molecular formula C18H17ClFNO B1325541 3-Chloro-5-fluoro-4'-pyrrolidinomethyl benzophenone CAS No. 898776-75-5

3-Chloro-5-fluoro-4'-pyrrolidinomethyl benzophenone

Cat. No. B1325541
M. Wt: 317.8 g/mol
InChI Key: PQDAZQDKODDKSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-fluoro-4’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C18H17ClFNO . It contains a total of 39 atoms, including 17 Hydrogen atoms, 18 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, 1 Fluorine atom, and 1 Chlorine atom .


Molecular Structure Analysis

The molecule contains a total of 41 bonds. There are 24 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 ketone (aromatic), 1 tertiary amine (aliphatic), and 1 Pyrrolidine .

Scientific Research Applications

Antiproliferative Activity in Cancer Research

Benzophenone derivatives, including those with chloro and fluoro substituents, have shown significant antiproliferative activity against cancer cells. A study by Al‐Ghorbani et al. (2016) highlighted the synthesis of benzophenones with a pyridine nucleus and their evaluation for antiproliferative activity against Dalton's Lymphoma Ascites (DLA) cells. These compounds demonstrated potential in activating caspase-activated DNase, a key enzyme in DNA fragmentation and apoptosis, thereby inhibiting tumor growth (Al‐Ghorbani et al., 2016).

Synthetic Processes and Industrial Applications

Karrer et al. (2000) developed a selective synthesis method for a benzophenone derivative suitable for industrial scale-up. This process involved fluorination and a Friedel–Crafts reaction, showcasing the compound's applicability in industrial contexts (Karrer et al., 2000).

Applications in UV Protection and Cosmetic Products

Research by Utsunomiya et al. (2019) investigated benzophenone-3 (BP-3), commonly used in sunscreen products, for its cytotoxic effects on rat thymocytes. Their study provided insights into the cellular mechanisms affected by BP-3, including changes in intracellular zinc levels and oxidative stress (Utsunomiya et al., 2019).

Alzheimer's Disease Research

Belluti et al. (2014) explored fluorinated benzophenone derivatives as potential multipotent agents against Alzheimer's Disease. Their research focused on the synthesis of analogues targeting β-secretase and acetylcholinesterase, aiming to counteract intracellular ROS formation. This study indicated the therapeutic potential of these compounds in Alzheimer's research (Belluti et al., 2014).

properties

IUPAC Name

(3-chloro-5-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-13(4-6-14)12-21-7-1-2-8-21/h3-6,9-11H,1-2,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDAZQDKODDKSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642762
Record name (3-Chloro-5-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-fluoro-4'-pyrrolidinomethyl benzophenone

CAS RN

898776-75-5
Record name (3-Chloro-5-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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